
Technical Guide: Spectroscopic Data of 4-
(Phenylsulfanyl)-2-butanol

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 4-(Phenylsulfanyl)-2-butanol

Cat. No.: B11950681

Get Quote

Executive Summary
Compound Name: 4-(Phenylsulfanyl)-2-butanol[1][2]

IUPAC Name: 4-(Phenylthio)butan-2-ol

CAS Number: 27998-52-3[1][2][3][4]

Molecular Formula: C

H

OS

Molecular Weight: 182.28 g/mol

Core Significance: This molecule serves as a versatile "chiral sulfide linker" in drug

development. It combines a nucleophilic sulfide moiety with a secondary alcohol, allowing for

dual-functionalization (e.g., oxidation to sulfoxides/sulfones or esterification/etherification of

the alcohol). It is typically synthesized via the reduction of 4-(phenylthio)-2-butanone.
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Synthesis & Sample Origin
To ensure the integrity of spectroscopic data, one must understand the sample's origin. The

industrial standard for synthesizing 4-(Phenylsulfanyl)-2-butanol involves a two-step

sequence:

Thia-Michael Addition: Conjugate addition of thiophenol to methyl vinyl ketone (MVK) to form

the ketone intermediate.

Carbonyl Reduction: Chemoselective reduction of the ketone using Sodium Borohydride

(NaBH

) or Lithium Aluminum Hydride (LiAlH

).

Note: Samples derived from this route may contain trace amounts of the disulfide dimer (Ph-S-

S-Ph) or unreacted ketone if not purified via distillation or chromatography.

Thiophenol + Methyl Vinyl Ketone

Intermediate:
4-(Phenylthio)-2-butanone

Thia-Michael
Addition

Target:
4-(Phenylsulfanyl)-2-butanol

Hydride
Reduction

Reduction
(NaBH4 / MeOH)

Click to download full resolution via product page

Caption: Standard synthetic pathway for generating high-purity 4-(Phenylsulfanyl)-2-butanol
samples for analysis.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the molecule's asymmetry at the C2 position. The methylene protons at

C3 and C4 may exhibit diastereotopic character, appearing as complex multiplets rather than

simple triplets.
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H NMR Data (400 MHz, CDCl

)
Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

7.35 – 7.15 Multiplet 5H Ar-H

Phenyl ring

protons

(ortho/meta/para)

.

3.92 – 3.85 Multiplet 1H C(2)-H

Methine proton

alpha to the

hydroxyl group.

Deshielded by

oxygen.[5]

3.05 – 2.95 Multiplet 2H C(4)-H

Methylene

protons alpha to

sulfur.

Deshielded by

sulfur.

1.85 – 1.70 Multiplet 2H C(3)-H

Internal

methylene

protons.

Shielded but split

by adjacent

chiral center.

1.22
Doublet (

Hz)
3H C(1)-H

Terminal methyl

group coupled to

C2-H.

~1.8 – 2.5 Broad Singlet 1H -OH

Hydroxyl proton

(shift varies with

concentration/sol

vent).
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C NMR Data (100 MHz, CDCl

)
Chemical Shift (

, ppm)
Assignment Carbon Type Notes

136.5 Ar-C Quaternary Attached to Sulfur.

129.5 Ar-C CH
Characteristic

aromatic signal.

129.0 Ar-C CH
Characteristic

aromatic signal.

126.0 Ar-C CH
Characteristic

aromatic signal.

67.2 C(2) CH
Alpha to Oxygen

(Alcohol).

38.5 C(3) CH Beta to both functional

groups.

29.8 C(4) CH Alpha to Sulfur.

23.5 C(1) CH Terminal methyl.

B. Infrared (IR) Spectroscopy
The IR spectrum validates the functional group transformation from ketone to alcohol.
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Wavenumber (cm

)
Intensity Functional Group Vibrational Mode

3350 – 3450 Broad, Strong O-H
Alcohol O-H stretching

(H-bonded).[6]

3050 – 3070 Weak Ar C-H
Aromatic C-H

stretching.

2960, 2925 Medium Alkyl C-H
Asymmetric/Symmetri

c C-H stretching.

1585, 1480 Medium C=C
Aromatic ring skeletal

vibrations.

1050 – 1100 Strong C-O
Secondary alcohol C-

O stretch.

740, 690 Strong Ar-H

Out-of-plane bending

(monosubstituted

benzene).

C. Mass Spectrometry (MS)
The fragmentation pattern is driven by the stability of the sulfur-stabilized cation and the

elimination of water.

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (

): m/z 182

Key Fragmentation Pathway:

: Molecular ion.

164 (

): Loss of water (Dehydration). This is a dominant pathway for secondary alcohols.
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123 (

): Cleavage of the C3-C4 bond. This is the base peak or a major abundant ion due to the
stability of the sulfur-stabilized carbocation.

109 (

): Thiophenol radical cation fragment.

45 (

): Characteristic fragment for secondary alcohols (alpha-cleavage).

Molecular Ion
m/z 182

[M - H2O]+
m/z 164

- H2O

[Ph-S-CH2]+
m/z 123 (Base Peak)

C3-C4 Cleavage

[CH3-CH=OH]+
m/z 45

Alpha Cleavage

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in the EI Mass Spectrum of 4-
(Phenylsulfanyl)-2-butanol.

Experimental Protocol: Reduction of 4-
(Phenylthio)-2-butanone
For researchers needing to generate this standard freshly:

Preparation: Dissolve 4-(phenylthio)-2-butanone (10 mmol) in Methanol (30 mL) in a round-

bottom flask. Cool to 0°C.

Reduction: Add Sodium Borohydride (NaBH

, 12 mmol) portion-wise over 10 minutes.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

Monitor via TLC (Hexane:EtOAc 4:1).

Quench: Quench carefully with saturated NH

Cl solution.

Workup: Extract with Dichloromethane (3x), wash with brine, dry over MgSO

, and concentrate.

Purification: The resulting oil is typically >95% pure but can be distilled (bp ~140°C at 0.5

mmHg) or chromatographed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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